![molecular formula C21H13ClN4O B2973657 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide CAS No. 361173-77-5](/img/structure/B2973657.png)
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide
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Overview
Description
“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” is a derivative of quinazoline, a class of organic compounds known as quinazolinamines . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . They are found throughout a myriad of biologically active natural products, pharmaceutical compounds, and functional materials .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. For instance, aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions are commonly used . The specific synthesis process for “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” is not explicitly mentioned in the search results.Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure of “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” would include these features, along with additional substituents that give it its unique properties.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, aza-Wittig reactions, and other types of reactions . The specific chemical reactions involving “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” are not explicitly mentioned in the search results.Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new medications with potential antibacterial, antifungal, and anti-inflammatory properties .
Green Chemistry
In the pursuit of environmentally friendly chemical processes, this compound has been synthesized under metal-free and solvent-free conditions, which is a significant step towards sustainable chemistry practices .
Molecular Docking Studies
The compound’s intricate structure allows it to be used in molecular docking studies, particularly as a potential inhibitor for enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain .
Anticancer Research
Derivatives of this compound have shown promise in anticancer research, particularly in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines .
Computational Chemistry
The compound is also used in computational studies to understand its interaction with biological targets, which is crucial for drug design and discovery .
Catalysis
Its derivatives have been explored as catalysts in various chemical reactions, contributing to the development of new synthetic pathways for complex organic molecules .
Antimicrobial Activity
Research into the antimicrobial properties of this compound and its derivatives is ongoing, with the potential to develop new antibiotics to combat resistant bacterial strains .
Biological Activity Profiling
The compound is used in profiling the biological activity of new chemical entities, helping to identify potential therapeutic effects and pharmacological profiles .
Safety and Hazards
Future Directions
Quinazoline derivatives continue to attract significant interest due to their wide range of biological activities. New quinazoline-based compounds are being designed and synthesized as potential drugs, particularly for anticancer potency . The future research on “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide” could focus on further exploring its biological activities and optimizing its synthesis process.
Mechanism of Action
Target of Action
The primary target of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels, making it a key target in the management of type 2 diabetes mellitus .
Mode of Action
N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial glucose levels . The compound exhibits excellent inhibitory potencies, with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM .
Biochemical Pathways
By inhibiting α-glucosidase, N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide affects the carbohydrate digestion pathway . This results in a decrease in postprandial glucose levels, which can help manage blood glucose levels in individuals with type 2 diabetes mellitus .
Pharmacokinetics
These predictions can provide insights into the compound’s physicochemical and drug-likeness properties .
Result of Action
The molecular effect of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the inhibition of α-glucosidase, leading to a decrease in postprandial glucose levels . On a cellular level, this can result in reduced glucose absorption in the intestines, contributing to better management of blood glucose levels in individuals with type 2 diabetes mellitus .
properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c22-14-11-9-13(10-12-14)20(27)25-21-24-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)26(19)21/h1-12H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKAQXBEOWIGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide |
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